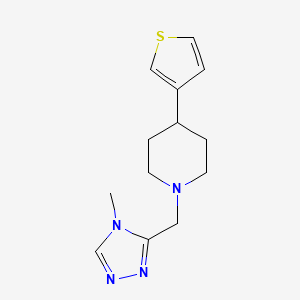

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4S/c1-16-10-14-15-13(16)8-17-5-2-11(3-6-17)12-4-7-18-9-12/h4,7,9-11H,2-3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUILJFMGPFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the thiophene group and the triazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The triazole moiety is known for its broad spectrum of pharmacological activities. Compounds containing this structure have been investigated for their potential as:

- Antimicrobial Agents : Triazole derivatives exhibit significant antibacterial and antifungal properties. Research indicates that modifications in the triazole structure can enhance these activities against resistant strains of bacteria and fungi .

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that triazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- CNS Activity : Some derivatives have been explored for their effects on the central nervous system (CNS), including anxiolytic and sedative properties. The structural variations in piperidine and thiophene rings contribute to these effects .

Agrochemical Applications

The application of triazole compounds extends into agrochemicals, where they are utilized as:

- Fungicides : Triazoles are widely used in agriculture to control fungal diseases in crops. Their mechanism typically involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

- Herbicides : Certain triazole derivatives have been evaluated for their herbicidal properties, demonstrating effectiveness against various weed species while being less harmful to crop plants .

Material Science Applications

Recent studies have highlighted the potential of triazole compounds in material science:

- Nonlinear Optical Materials : The unique electronic properties of triazoles make them suitable candidates for nonlinear optical applications. Research has shown that modifications can lead to materials with enhanced optical responses, useful in photonic devices .

Case Study 1: Antitumor Activity

A study investigated the effects of a series of triazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Another research focused on synthesizing novel triazole derivatives and evaluating their antimicrobial activity against clinical isolates of bacteria. The findings revealed that certain compounds displayed potent activity against multi-drug resistant strains, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety may play a crucial role in binding to the active site of the target, while the thiophene group may enhance the compound’s stability and bioavailability. The piperidine ring can provide structural flexibility, allowing the compound to adopt the optimal conformation for interaction with its target.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Differentiators

Substituent Effects: Thiophene vs. Linker Chemistry: The methylene linker in the target compound differs from Tryfuzol®’s thioether or TT001’s ethoxy linkers, which could influence metabolic stability and target binding .

Biological Activity: While Tryfuzol® and the morpholine analog exhibit immunomodulatory and antifungal activities, the thiophene-substituted piperidine may target different pathways (e.g., serotonin or dopamine receptors) due to sulfur’s electronic effects .

Toxicity :

- The morpholine analog’s cholestatic liver effects highlight the importance of monitoring hepatotoxicity in thiophene-containing derivatives, as sulfur metabolism can generate reactive metabolites .

Physicochemical Properties

Table 2: Physicochemical Comparison

Research Implications

- Synthetic Routes : Microwave-assisted synthesis (as in ) could optimize yield compared to traditional cyclization methods .

- Biological Screening : Prioritize assays for antimicrobial, CNS, and hepatotoxicity endpoints based on structural analogs .

- SAR Studies : Explore substituent variations (e.g., replacing thiophene with isoxazole or adjusting linker length) to refine activity and safety .

Biological Activity

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and the mechanisms underlying its effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes:

- A triazole ring , known for its role in medicinal chemistry.

- A thiophene group , which contributes to the compound's electronic properties and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. Studies have shown that compounds containing triazole structures can inhibit various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, a study demonstrated that similar triazole derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 5 to 50 μg/mL against these pathogens .

Antifungal Properties

The antifungal activity of triazole derivatives has been extensively documented. Compounds similar to this compound have shown efficacy against fungi such as Candida albicans and Aspergillus niger. One study reported that triazole-containing compounds achieved over 80% inhibition of fungal growth at concentrations as low as 10 μg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives is particularly noteworthy. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values ranging from 10 to 30 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting enzymes critical for the survival of pathogens or cancer cells. For instance, they may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Interference with DNA Synthesis : Some studies suggest that triazole derivatives can disrupt DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

- Modulation of Signaling Pathways : Compounds may alter signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed promising results against E. coli and S. aureus. The synthesized compounds were tested for their antibacterial activity using the disk diffusion method. The most effective compound exhibited an inhibition zone of 20 mm against S. aureus, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that a related triazole derivative caused significant cell death at concentrations above 15 µM. Flow cytometry analysis confirmed that the mechanism involved apoptosis through caspase activation .

Q & A

Q. What are the key structural features of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine that influence its biological activity?

The compound’s bioactivity arises from its hybrid structure:

- Triazole ring : Facilitates hydrogen bonding with enzyme active sites (e.g., kinases or cytochrome P450 enzymes) .

- Piperidine scaffold : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .

- Thiophen-3-yl substituent : Engages in π-π stacking with aromatic residues in target proteins, improving binding affinity .

Methodological Insight: Use X-ray crystallography or molecular docking to validate these interactions .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A typical synthesis involves:

- Step 1 : N-alkylation of 4-methyl-1,2,4-triazole with a piperidine derivative (e.g., 4-(thiophen-3-yl)piperidine) using a base like NaH in DMF .

- Step 2 : Thiophene incorporation via nucleophilic substitution or Suzuki-Miyaura coupling .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Key Consideration: Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regioselectivity of triazole substitution (e.g., δ 8.2 ppm for triazole protons) .

- HPLC-MS : Assess purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- FT-IR : Identify functional groups (e.g., C-N stretch at 1,250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

- Purity discrepancies : Validate via HPLC and elemental analysis .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC testing) and include positive controls (e.g., fluconazole for antifungal assays) .

- Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., thiophene vs. triazole) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

- Salt formation : Convert to dihydrochloride salts to improve aqueous solubility (tested via shake-flask method) .

- Prodrug design : Introduce ester groups (e.g., ethyl piperidine carboxylate) to enhance oral bioavailability, followed by in vitro hydrolysis studies .

- CYP450 inhibition assays : Use human liver microsomes to predict metabolic stability .

Q. How can molecular docking studies be designed to investigate the interaction of this compound with enzyme targets?

- Software : AutoDock Vina or Schrödinger Glide, with parameters set to flexible ligand/rigid receptor .

- Target selection : Prioritize enzymes with known triazole interactions (e.g., CYP51 for antifungal activity) .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What in vivo experimental models are appropriate for evaluating the anticancer potential of this compound?

- Xenograft models : Implant human cancer cells (e.g., MCF-7 for breast cancer) in nude mice; administer 10–50 mg/kg/day intraperitoneally .

- Toxicity screening : Monitor liver/kidney function via ALT/AST and creatinine levels .

- Pharmacodynamic markers : Quantify apoptosis (TUNEL assay) or angiogenesis (VEGF ELISA) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Substituent variation : Modify thiophene (e.g., 2-thienyl vs. 3-thienyl) or triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .

- High-throughput screening : Test derivatives against a panel of 100+ kinases to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.